molecular formula C13H20N2O2S B239368 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine

Cat. No. B239368
M. Wt: 268.38 g/mol
InChI Key: IYCFEXQFPGLEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine (DMMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP is a piperazine derivative that is widely used as a starting material for the synthesis of various bioactive compounds.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine is a versatile compound that can be used as a starting material for the synthesis of various bioactive compounds such as antipsychotics, antihistamines, and antidepressants. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has also been studied for its potential use as a building block for the synthesis of novel materials such as polymers and dendrimers.

Mechanism of Action

The exact mechanism of action of 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine is not well understood. However, it is believed that 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine acts as a dopamine receptor antagonist and a serotonin receptor agonist. This dual action of 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine on the central nervous system makes it a potential candidate for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has been shown to have significant biochemical and physiological effects. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has also been shown to increase serotonin release, which may contribute to its antidepressant effects. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has been shown to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine is also relatively stable and can be stored for long periods without significant degradation. However, 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine has some limitations for lab experiments. It is a highly reactive compound and can react with other compounds in the lab, which can lead to false-positive results. 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine is also relatively expensive compared to other starting materials.

Future Directions

There are several future directions for the study of 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine. One potential direction is the synthesis of novel bioactive compounds using 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine as a starting material. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine in humans. Finally, the use of 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine as a building block for the synthesis of novel materials such as polymers and dendrimers is an exciting area of research.

Synthesis Methods

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenyl hydrazine with methylsulfonyl chloride in the presence of a base. The resulting product is then cyclized to form 1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine. The overall yield of this process is around 60-70%.

properties

Product Name

1-(2,6-Dimethylphenyl)-4-(methylsulfonyl)piperazine

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C13H20N2O2S/c1-11-5-4-6-12(2)13(11)14-7-9-15(10-8-14)18(3,16)17/h4-6H,7-10H2,1-3H3

InChI Key

IYCFEXQFPGLEKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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